molecular formula C21H23N2O3S+ B11216633 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11216633
M. Wt: 383.5 g/mol
InChI Key: YKCIJODVIITZBI-UHFFFAOYSA-N
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Description

This compound is a fascinating hybrid, combining elements from different chemical families. Let’s break it down:

    Structure: The compound consists of several fused rings

    IUPAC Name: 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium.

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Although specific synthetic routes are scarce in the literature, one approach involves the condensation of appropriate precursors under controlled conditions.

    Biological Synthesis: Enzymatic or microbial transformations may also yield this compound.

Industrial Production::
  • Industrial-scale production methods remain proprietary. researchers are exploring scalable routes for potential applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or other reactive sites.

    Reduction: Reduction of the imidazole ring or the benzodioxin moiety is plausible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Nucleophiles such as amines or alkoxides.

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products::
  • The specific products depend on reaction conditions and substituents. Potential products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.

    Biology: Assess its biological activity, including antibacterial properties.

    Medicine: Explore potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.

    Industry: Investigate its use in materials science, catalysis, or organic electronics.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors, enzymes, or cellular components.

    Pathways: Further research is needed to elucidate the precise pathways affected.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H23N2O3S+

Molecular Weight

383.5 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C21H23N2O3S/c1-15-5-2-3-6-17(15)22-14-21(24,23-9-4-12-27-20(22)23)16-7-8-18-19(13-16)26-11-10-25-18/h2-3,5-8,13,24H,4,9-12,14H2,1H3/q+1

InChI Key

YKCIJODVIITZBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O

Origin of Product

United States

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